molecular formula C20H19O5P B14274171 3-Hydroxyphenyl bis(2-methylphenyl) phosphate CAS No. 158848-73-8

3-Hydroxyphenyl bis(2-methylphenyl) phosphate

Cat. No.: B14274171
CAS No.: 158848-73-8
M. Wt: 370.3 g/mol
InChI Key: SZMJGBCICWQEFE-UHFFFAOYSA-N
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Description

3-Hydroxyphenyl bis(2-methylphenyl) phosphate is an organic compound that belongs to the class of organophosphates It is characterized by the presence of a phosphate group bonded to a 3-hydroxyphenyl group and two 2-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxyphenyl bis(2-methylphenyl) phosphate typically involves the reaction of 3-hydroxyphenol with 2-methylphenyl phosphate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial production methods may also incorporate purification steps, such as crystallization or distillation, to remove impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyphenyl bis(2-methylphenyl) phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.

    Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

3-Hydroxyphenyl bis(2-methylphenyl) phosphate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphate compounds.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxyphenyl bis(2-methylphenyl) phosphate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects. The exact mechanism of action depends on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-methylphenyl) phenyl phosphate
  • Bis(2-methylphenyl) hydrogen phosphate

Uniqueness

3-Hydroxyphenyl bis(2-methylphenyl) phosphate is unique due to the presence of the 3-hydroxyphenyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the hydroxy group or have different substituents.

Properties

CAS No.

158848-73-8

Molecular Formula

C20H19O5P

Molecular Weight

370.3 g/mol

IUPAC Name

(3-hydroxyphenyl) bis(2-methylphenyl) phosphate

InChI

InChI=1S/C20H19O5P/c1-15-8-3-5-12-19(15)24-26(22,23-18-11-7-10-17(21)14-18)25-20-13-6-4-9-16(20)2/h3-14,21H,1-2H3

InChI Key

SZMJGBCICWQEFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OP(=O)(OC2=CC=CC(=C2)O)OC3=CC=CC=C3C

Origin of Product

United States

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